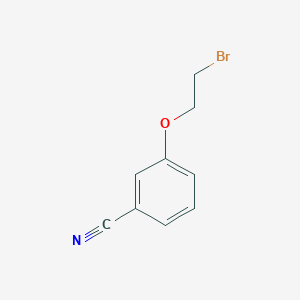

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile

Descripción general

Descripción

The compound "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" is a molecule that includes a dimethylamino group attached to a thiophene ring through an acetonitrile moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the development of methods for creating unsymmetrical strong electron donors, as seen in the synthesis of 4,5-dimethyl-1,3-dithiolylidene-(4-dimethylaminophenyl)acetonitrile . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest, with adjustments for the specific substituents and core structure.

Molecular Structure Analysis

X-ray structure analysis has been used to confirm the structure of reaction products, such as the imidazolidinedione obtained from the reaction of bis(dimethylamino)acetonitrile with phenylisocyanate . This technique could similarly be employed to determine the precise molecular structure of "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" and to understand the interactions within its crystal lattice.

Chemical Reactions Analysis

The papers describe various chemical reactions involving dimethylamino-acetonitrile derivatives. For instance, a modified Strecker reaction was used to synthesize an α-amino nitrile compound , and the reaction of a tetrakis(dimethylamino)-diphosphete with acetonitrile yielded a diphospha-hexa-dienenitrile . These reactions indicate the reactivity of dimethylamino-acetonitrile derivatives and could provide a basis for predicting the reactivity of "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using electrochemical, spectroscopic, and quantum-chemical methods . NMR spectra and X-ray structural analysis have also been reported . These methods could be applied to "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" to gain a comprehensive understanding of its properties, such as electron-donating capabilities, stability, and intermolecular interactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

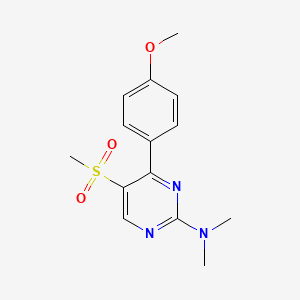

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile derivatives have been synthesized and tested for their anticancer activity. Specifically, a derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, demonstrated remarkable activity against melanoma MALME-3 M cell line, indicating its potential as a candidate for further development in cancer treatment (Sa̧czewski et al., 2006).

Synthesis of Estrogen Receptor Modulators

2-Dimethylamino-1-benzothiophen-6-ol, an intermediate in the synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile, plays a key role in the production of selective estrogen receptor modulators like Raloxifene and its analogs. This highlights the compound's importance in the development of therapeutics targeting estrogen receptors (Petrov et al., 2015).

Generation of Compound Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative, was used as a starting material in various alkylation and ring closure reactions. This approach allowed for the generation of a structurally diverse library of compounds, showcasing the versatility of the parent compound in synthesizing a range of structurally varied molecules (Roman, 2013).

Photochemical Applications

2-(4-N,N-dimethylaminophenyl) heterocycles, which can be derived from 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile, were obtained through photolysis, indicating potential applications in photochemistry. This process was used to produce heterocycles smoothly, showcasing the compound's utility in light-induced chemical reactions (Guizzardi et al., 2000).

Propiedades

IUPAC Name |

2-(dimethylamino)-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQJGINXGUXZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)